2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that combines the structural features of furan, triazole, and quinazoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the heterocyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the [1,2,4]triazolo[4,3-c]quinazoline system, and elimination of a water molecule. The Dimroth rearrangement, catalyzed by water, then converts this intermediate into the desired this compound .
Chemical Reactions Analysis
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibiting antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Potential use as a therapeutic agent due to its affinity for adenosine and benzodiazepine receptors.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The biological activity of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is attributed to its ability to interact with biomolecular targets through hydrogen bond formation and high dipole moments. It has shown a good affinity for adenosine and benzodiazepine receptors, which are involved in various physiological processes. The compound’s mechanism of action involves binding to these receptors, modulating their activity, and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol include:
2-(Furan-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline: Differing in the position of the triazole ring, this compound undergoes similar rearrangements and exhibits comparable biological activities.
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: This compound shares the furan and triazole moieties but differs in the triazine ring, leading to distinct biological properties
Properties
IUPAC Name |
2-(furan-2-yl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c19-13-14-9-5-2-1-4-8(9)12-15-11(16-17(12)13)10-6-3-7-18-10/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMCIDMKYUFSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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